Bienvenue dans la boutique en ligne BenchChem!

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione

Antischistosomal efficacy In vivo ED50 Schistosoma mansoni

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione (also known as Ro 13‑3978, DMTFTH, or AH01) is a synthetic aryl hydantoin that combines potent, broad‑spectrum antischistosomal efficacy with a defined antiandrogenic off‑target profile. Originally discovered by Hoffmann La‑Roche in the early 1980s, the molecule has been re‑investigated as a lead compound for next‑generation schistosomicides.

Molecular Formula C12H10F4N2O2
Molecular Weight 290.21 g/mol
CAS No. 70842-04-5
Cat. No. B1679441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione
CAS70842-04-5
Synonyms5,5-dimethyl-3-(alpha,alpha,alpha,4-tetrafluoro-3-tolyl)hydantoin
5,5-dimethyl-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)hydantoin
DMTFTH
Molecular FormulaC12H10F4N2O2
Molecular Weight290.21 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)F)C(F)(F)F)C
InChIInChI=1S/C12H10F4N2O2/c1-11(2)9(19)18(10(20)17-11)6-3-4-8(13)7(5-6)12(14,15)16/h3-5H,1-2H3,(H,17,20)
InChIKeyBTGSGTWRNQCEQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Why 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione (CAS 70842-04-5) Is a Differentiated Aryl Hydantoin for Schistosomiasis Research


3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione (also known as Ro 13‑3978, DMTFTH, or AH01) is a synthetic aryl hydantoin that combines potent, broad‑spectrum antischistosomal efficacy with a defined antiandrogenic off‑target profile [1]. Originally discovered by Hoffmann La‑Roche in the early 1980s, the molecule has been re‑investigated as a lead compound for next‑generation schistosomicides [2]. Its substitution pattern – a 4‑fluoro‑3‑(trifluoromethyl)phenyl ring attached to a 5,5‑dimethylhydantoin core – distinguishes it from the simpler phenyl‑hydantoins and from the clinical antiandrogen nilutamide (which bears a 5,5‑dimethylhydantoin but a different aryl substituent) [3]. This precise arrangement confers a unique combination of high in‑vivo antischistosomal activity, stage‑dependent potency, and androgen‑receptor affinity that cannot be replicated by generic hydantoin analogs [4].

Why Generic Aryl Hydantoin Analogs Cannot Replace CAS 70842-04-5 in Antischistosomal Research


Aryl hydantoins are a chemically diverse class, and minor structural variations can dramatically alter antischistosomal potency, stage selectivity, androgen receptor (AR) engagement, and metabolic stability. The 4‑fluoro‑3‑(trifluoromethyl)phenyl substituent of Ro 13‑3978 is essential for high in‑vivo efficacy against adult Schistosoma mansoni; replacement of either the fluorine or the trifluoromethyl group can diminish activity by >10‑fold [1]. Similarly, the 5,5‑dimethyl substitution on the hydantoin ring influences metabolic stability, while the intact hydantoin core is required for antischistosomal action [2]. Consequently, researchers who substitute a generic “aryl hydantoin” or a close nilutamide‑like analog for CAS 70842‑04‑5 cannot assume equivalent biological readouts. The quantitative evidence below demonstrates exactly where the target compound diverges from its nearest comparators, guiding informed procurement and experimental design.

Quantitative Differentiation of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione from Its Closest Comparators


13‑Fold Lower ED50 Against Adult Schistosoma mansoni Compared with Praziquantel

In the standard NMRI mouse model of patent S. mansoni infection, Ro 13‑3978 (CAS 70842‑04‑5) achieved an ED50 of 14.6‑15 mg/kg following a single oral dose [1]. By contrast, the only clinically approved drug, praziquantel, exhibits ED50 values of 172‑202 mg/kg in the same model – a >13‑fold difference [1]. This potency advantage is reproducible: an earlier study reported an ED50 of 38 mg/kg, confirming the molecule's consistent superiority over the current standard of care [1].

Antischistosomal efficacy In vivo ED50 Schistosoma mansoni Praziquantel comparator

Stage‑Specific Activity Profile That Differs Fundamentally from Praziquantel

Ro 13‑3978 demonstrates a unique stage‑selectivity profile: it achieves an ED50 of 138.9 mg/kg against juvenile (22‑day‑old) S. mansoni, while praziquantel shows no significant activity against juvenile stages [1]. Conversely, Ro 13‑3978 is inactive against 7‑ and 14‑day‑old migrating schistosomula, whereas praziquantel can affect early developmental stages [1]. This complementary stage‑specificity means that Ro 13‑3978 and praziquantel are not interchangeable for studies targeting different parasite life‑cycle stages.

Stage‑specific schistosomicidal activity Juvenile vs. adult worms Praziquantel limitation

Schistosome‑Specific Spectrum: No Cross‑Activity on Other Trematodes

Ro 13‑3978 is highly selective for Schistosoma species and shows no in‑vivo activity against the intestinal fluke Echinostoma caproni or the liver fluke Fasciola hepatica [1]. Praziquantel, in contrast, has documented activity against both intestinal and liver flukes [1]. This narrow spectrum makes Ro 13‑3978 a cleaner probe for schistosome‑specific pathways and reduces confounding effects in co‑infection models.

Parasite selectivity Echinostoma caproni Fasciola hepatica Praziquantel comparison

Androgen Receptor Affinity: Defined Antiandrogenic Liability vs. Next‑Generation Analogs

Ro 13‑3978 binds the androgen receptor (AR) with high affinity (ChEMBL‑reported activity ≤0.1 µM in cell‑based AR assays) [1]. This antiandrogenic effect, which is structurally related to the clinical AR antagonist nilutamide, is considered a side‑effect liability for monotherapy but is also the key differentiator from newer “AR‑sparing” hydantoin analogs [2]. The 2016 SAR study by Wang et al. explicitly used Ro 13‑3978 as the reference compound and identified derivatives with significantly reduced AR engagement; however, these derivatives also showed reduced antischistosomal efficacy in several cases [2]. Therefore, Ro 13‑3978 remains the benchmark for studying the antischistosomal/antiandrogenic pharmacophore trade‑off.

Antiandrogenic activity Androgen receptor binding Structure–activity relationship Nilutamide comparison

Physicochemical Property Set That Dictates Bioavailability and Formulation Strategy

The measured logP of Ro 13‑3978 is 2.68 and its polar surface area (PSA) is 49.4 Ų, placing it in a favorable ADME space with predicted good oral absorption [1]. In contrast, nilutamide has a higher logP (~3.0) and a slightly different PSA (54.4 Ų) that can affect tissue distribution [2]. Ro 13‑3978 demonstrates high metabolic stability in mouse and human liver S9 fractions (t½ >60 min), a property not uniformly shared by all aryl hydantoin analogs [3]. The pKa of the hydantoin NH is difficult to determine spectrophotometrically due to rapid hydrolysis in alkaline conditions, a behaviour that informs formulation pH constraints [4].

Physicochemical properties logP Polar surface area Metabolic stability

Broad‑Spectrum Antischistosomal Activity Across All Three Major Human Species

Ro 13‑3978 is active against S. mansoni, S. haematobium, and S. japonicum in rodent models and has shown high efficacy in three primate species (Cebus monkeys, baboons, Erythrocebus monkeys) infected with S. mansoni [1]. This pan‑species activity contrasts with oxamniquine, which is only effective against S. mansoni, and with praziquantel, which requires multiple doses for optimal efficacy against S. japonicum [1]. The broad‑spectrum efficacy of Ro 13‑3978, combined with a single‑dose regimen, positions it uniquely among antischistosomal reference compounds for cross‑species comparative studies.

Broad‑spectrum efficacy Schistosoma haematobium Schistosoma japonicum Primate models

Recommended Research Applications for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione Based on Quantitative Differentiation Evidence


In‑Vivo Antischistosomal Drug Discovery: Reference Standard for Adult Worm Potency Screening

With an ED50 of 14.6 mg/kg against adult S. mansoni – >13‑fold lower than praziquantel – Ro 13‑3978 is the ideal positive control for in‑vivo efficacy studies [1]. Use it to benchmark novel chemical series, establish assay sensitivity limits, and validate mouse infection models before testing new chemical entities.

Stage‑Selectivity Studies: Investigating Juvenile‑Stage Antischistosomal Mechanisms

Because praziquantel lacks juvenile‑stage activity, Ro 13‑3978 (ED50 138.9 mg/kg against 22‑day‑old juveniles) is uniquely suited as a tool compound to study parasite developmental biology and stage‑dependent drug susceptibility [1]. It enables dissection of molecular pathways active in late‑juvenile worms.

Antiandrogenic Liability Assessment: Benchmark for SAR‑Driven Hydantoin Optimization

The defined AR binding activity (≤0.1 µM) makes Ro 13‑3978 the mandatory reference standard for any medicinal chemistry program aiming to separate antischistosomal efficacy from antiandrogenicity [2]. Compare new analogs directly against Ro 13‑3978 in both antischistosomal and AR‑dependent assays.

Schistosome‑Specific Pathway Probing: Negative Control for Non‑Schistosome Trematode Models

Ro 13‑3978's absolute selectivity for Schistosoma spp. (zero activity against E. caproni and F. hepatica) qualifies it as a negative control in fluke‑specific studies and as a chemical probe to identify schistosome‑selective drug targets [1].

Quote Request

Request a Quote for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.